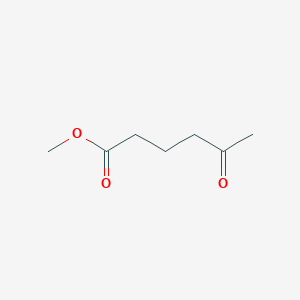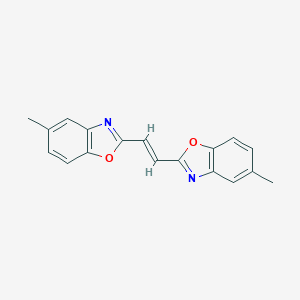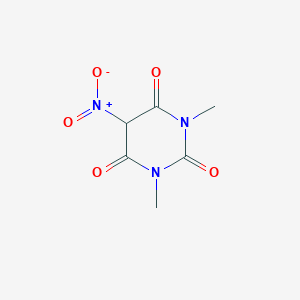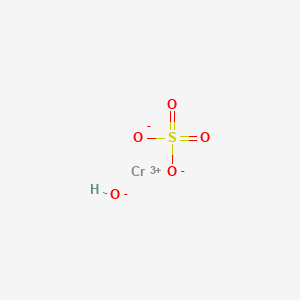
Methyl 5-oxohexanoate
Übersicht
Beschreibung
Methyl 5-oxohexanoate is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a pleasant odor, and is commonly used as a flavoring agent in the food industry. It is also found in various plants, including the leaves of the tea plant (Camellia sinensis) and the fruit of the coffee tree (Coffea arabica). This compound has a variety of potential applications in the fields of biochemistry, medicine, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Leukotriene Synthesis : A study by Hayes and Wallace (1990) discusses the synthesis of Methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in leukotriene B4 synthesis, important for various biological processes, including inflammation and immunity (Hayes & Wallace, 1990).
Synthesis of γ‐Keto Esters : Ronsheim, Hilgenkamp, and Zercher (2003) describe the formation of Methyl 5,5-dimethyl-4-oxohexanoate, a type of keto ester, which has applications in organic synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).
Synthesis of Functionalized Cyclopentane : A study by Yakura et al. (1999) discusses the use of Methyl 5,6-dioxygenated 2-diazo-3-oxohexanoates for the synthesis of optically active, highly functionalized cyclopentane, a compound with potential applications in medicinal chemistry (Yakura et al., 1999).
Synthesis of Vinca Alkaloids : Tóth et al. (2006) describe a synthetic pathway starting from Methyl-5-oxohexanoate to produce the ibophyllidine skeleton, which is related to vinca alkaloids, compounds used in chemotherapy (Tóth et al., 2006).
Asymmetric Hydrogenation of β,δ‐Diketoesters : Blandin, Carpentier, and Mortreux (1999) explored the asymmetric hydrogenation of Methyl 3,5-dioxohexanoate, demonstrating its significance in producing compounds with potential pharmaceutical applications (Blandin, Carpentier, & Mortreux, 1999).
Synthesis of Biotin (Vitamin H) : Research by Zav’yalov et al. (2006) involved regioselective chlorination of a methyl group in a related compound, which is crucial for the synthesis of biotin, an essential vitamin (Zav’yalov et al., 2006).
Wirkmechanismus
Target of Action
Methyl 5-oxohexanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are currently not well-documented in the available literature
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented in the available literature. It’s possible that the compound influences one or more pathways, leading to downstream effects on cellular function. The specifics of these pathways and their downstream effects remain to be determined .
Eigenschaften
IUPAC Name |
methyl 5-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVPOKSKJSJVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065687 | |
| Record name | Hexanoic acid, 5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13984-50-4 | |
| Record name | Hexanoic acid, 5-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13984-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 5-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 5-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)


